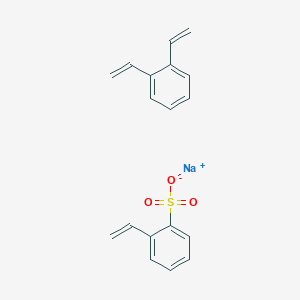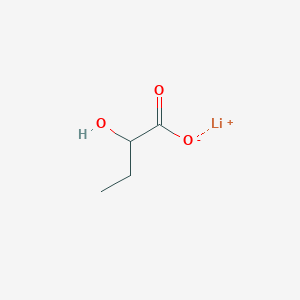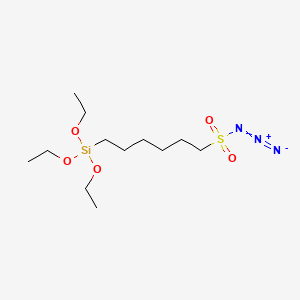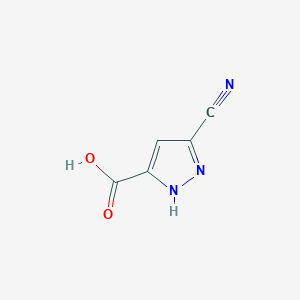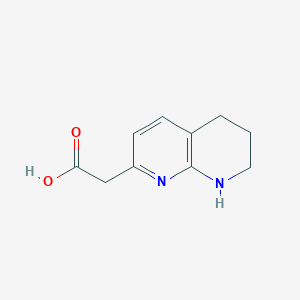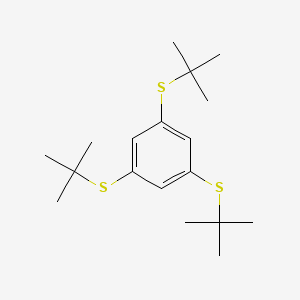
1,3,5-Tris(tert-butylthio)benzene
Übersicht
Beschreibung
1,3,5-Tris(tert-butylthio)benzene (1,3,5-TTBB) is a chemical compound belonging to the class of heterocyclic compounds, which is used in a variety of scientific research applications. It is the most stable form of the tris-thioethers of benzene and is synthesized through a nucleophilic substitution reaction. 1,3,5-TTBB is known for its unique properties, such as its low toxicity and its ability to act as an organosulfur reagent, making it a useful molecule for chemical synthesis. In addition, 1,3,5-TTBB has been studied for its biochemical and physiological effects, as well as its potential applications in the laboratory.
Wissenschaftliche Forschungsanwendungen
Structural Diversity in Organometallic Compounds
1,3,5-Tris(tert-butylthio)benzene derivatives play a role in the structural diversity of certain organometallic compounds. For instance, the study of the one-electron reduction of tris(di-tert-butylmethylsilyl)stannyl radical in various solvents reveals different anionic structures depending on the reaction conditions, highlighting the structural versatility of these compounds (Fukawa et al., 2004).
Role in Antioxidants and Stabilizers
These compounds are significant in the field of antioxidants and stabilizers. The transformation of similar compounds during reactions with tert-butylperoxyls demonstrates their role in the oxidation process of certain materials and their impact on the antioxidative property (Lerchová & Pospíšil, 1974).
Magnetic Properties and Electron Exchange
Research into benzenetriyltris compounds, including those with tert-butyl groups, has contributed to understanding magnetic properties and intramolecular electron exchange. For example, 1,3,5-benzenetriyltris(N-tert-butyl nitroxide) and its analogs show quartet ground states, which are critical in studying magnetic susceptibility and electron exchange (Kanno et al., 1993).
Synthesis Methods and Organic Synthesis Intermediates
These compounds are valuable as intermediates in organic synthesis. For example, the synthesis of 1,3,5-tritert-butoxycarbonylamino benzyloxy benzene from 3-aminobenzyl alcohol demonstrates their utility in pharmaceutical industry, pesticide preparation, and organic material production (We, 2015).
Wirkmechanismus
Mode of Action
A study on a similar compound, 1,3,5-tri-tert-butylbenzene, showed that it undergoes bromination reactions with high order in bromine . The reactions include bromo-de-protonation and bromo-de-tert-butylation, which are influenced by the concentration of bromine . These reactions involve the participation of clustered polybromide anions in transition states .
Eigenschaften
IUPAC Name |
1,3,5-tris(tert-butylsulfanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30S3/c1-16(2,3)19-13-10-14(20-17(4,5)6)12-15(11-13)21-18(7,8)9/h10-12H,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHOGUOAVUUMKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=CC(=CC(=C1)SC(C)(C)C)SC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626972 | |
| Record name | 1,3,5-Tris(tert-butylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
260968-03-4 | |
| Record name | 1,3,5-Tris(tert-butylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





